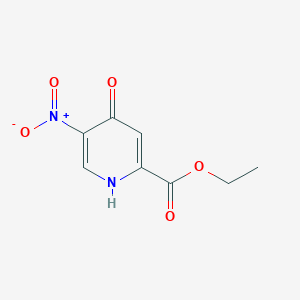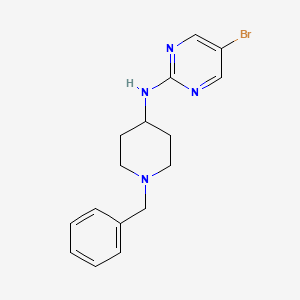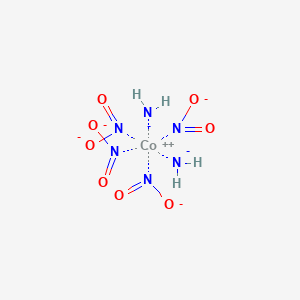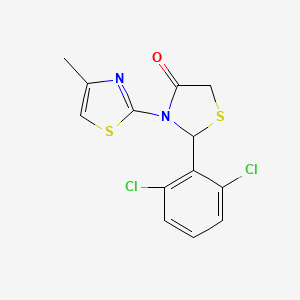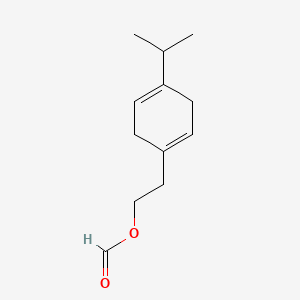
4-(Isopropyl)cyclohexadiene-1-ethyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isopropyl)cyclohexadiene-1-ethyl formate is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It is characterized by its sweet, floral, fruity, herbal, and minty odor . This compound is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropyl)cyclohexadiene-1-ethyl formate typically involves the esterification of 4-(isopropyl)cyclohexadiene-1-ethanol with formic acid or its derivatives . The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The reaction temperature and time can vary, but it generally requires heating to around 70-80°C for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(Isopropyl)cyclohexadiene-1-ethyl formate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Isopropyl)cyclohexadiene-1-ethyl formate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-(isopropyl)cyclohexadiene-1-ethyl formate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and formic acid, which can then participate in various biochemical processes . The compound’s effects are mediated through its interactions with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(Isopropyl)cyclohexadiene-1-ethanol: The alcohol precursor to the formate ester.
4-(Isopropyl)cyclohexadiene-1-carboxylic acid: The oxidized form of the compound.
4-(Isopropyl)cyclohexadiene-1-ethyl acetate: Another ester derivative with different functional properties.
Uniqueness
4-(Isopropyl)cyclohexadiene-1-ethyl formate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties. Its pleasant odor makes it particularly valuable in the fragrance and flavor industry .
Properties
CAS No. |
68683-20-5 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-(4-propan-2-ylcyclohexa-1,4-dien-1-yl)ethyl formate |
InChI |
InChI=1S/C12H18O2/c1-10(2)12-5-3-11(4-6-12)7-8-14-9-13/h3,6,9-10H,4-5,7-8H2,1-2H3 |
InChI Key |
VQKSHQQZPYHYOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CCC(=CC1)CCOC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


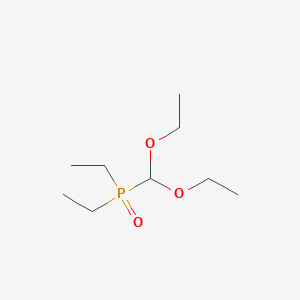
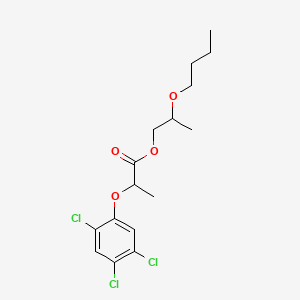
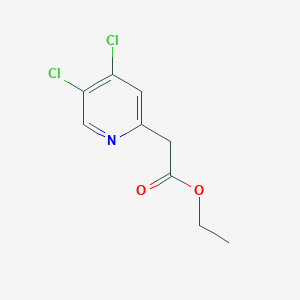
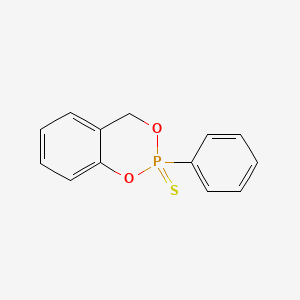
![2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid](/img/structure/B14163521.png)

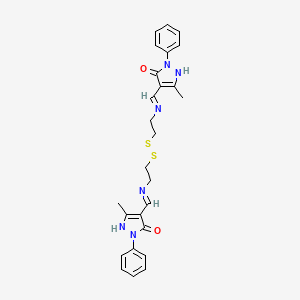
![1-[2-[(2-Amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]-3-ethenylazetidine-2-carboxylic acid](/img/structure/B14163533.png)
